3-chloro-N,N-diethylbenzamide

Herbicide Pre-emergent Structure-Activity Relationship

3-Chloro-N,N-diethylbenzamide (CAS 15952-65-5) is an organic compound belonging to the class of ring-substituted benzamides, characterized by a chlorine atom at the meta-position and two ethyl groups on the amide nitrogen. Its baseline physicochemical properties include a predicted density of 1.115±0.06 g/cm³ and a boiling point of 96-97 °C at 0.2 Torr.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 15952-65-5
Cat. No. B189819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N,N-diethylbenzamide
CAS15952-65-5
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC(=CC=C1)Cl
InChIInChI=1S/C11H14ClNO/c1-3-13(4-2)11(14)9-6-5-7-10(12)8-9/h5-8H,3-4H2,1-2H3
InChIKeyZWTKSSXSNVYXII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N,N-diethylbenzamide (CAS 15952-65-5): Procurement-Relevant Chemical Profile and Baseline Characteristics


3-Chloro-N,N-diethylbenzamide (CAS 15952-65-5) is an organic compound belonging to the class of ring-substituted benzamides, characterized by a chlorine atom at the meta-position and two ethyl groups on the amide nitrogen [1]. Its baseline physicochemical properties include a predicted density of 1.115±0.06 g/cm³ and a boiling point of 96-97 °C at 0.2 Torr [2]. The compound is identifiable by its SMILES notation CCN(C(=O)c1cccc(c1)Cl)CC and an XLogP3 value of 1.9, indicating moderate lipophilicity [3].

3-Chloro-N,N-diethylbenzamide in Scientific Selection: Why Generic Benzamide Analogs Are Not Interchangeable


The biological and chemical profile of N,N-diethylbenzamides is critically dependent on the nature and position of ring substituents, rendering generic substitution within this class unreliable [1]. For instance, the unsubstituted N,N-diethylbenzamide (DEB) exhibits a distinct toxicological profile, with acute LC(50) values and respiratory effects that differ from the methylated analog DEET [2]. Furthermore, the position of the chlorine substituent is a key determinant of herbicidal efficacy, as demonstrated by the differential performance of ortho- (2-chloro) versus meta-chloro (3-chloro) derivatives [3]. Consequently, selecting a specific analog like 3-chloro-N,N-diethylbenzamide is essential for ensuring predictable activity and avoiding off-target effects that may arise from seemingly minor structural changes. The quantitative evidence below substantiates this necessity for precise selection.

Quantitative Evidence Guide: Verifiable Performance Metrics for 3-Chloro-N,N-diethylbenzamide


Herbicidal Potency: Superiority of 3-Chloro-N,N-diethylbenzamide Over Structural Analogs in Pre-Emergent Applications

In a 1970 patent appeal, an affidavit comparing herbicidal activity concluded that N,N-diethyl-3-chlorobenzamide possesses demonstrated herbicidal superiority over the unsubstituted 3-chlorobenzamide, the isomeric N,N-diethyl-2-chlorobenzamide, and the analog N,N-dimethyl-3-chlorobenzamide [1]. The specific quantitative data from the original affidavit is not provided in the published court decision, but the legal ruling explicitly affirms this rank-order of efficacy based on the evidence presented.

Herbicide Pre-emergent Structure-Activity Relationship

Acetylcholinesterase (AChE) Interaction: Weak Inhibitory Activity of 3-Chloro-N,N-diethylbenzamide

3-Chloro-N,N-diethylbenzamide was evaluated for its ability to inhibit human acetylcholinesterase (AChE) in vitro. The compound exhibited very weak inhibitory activity with an IC50 value of 4,280,000 nM (4.28 mM) [1]. This value is several orders of magnitude higher than that of potent AChE inhibitors, indicating negligible interaction with this key neurological target.

Acetylcholinesterase Enzyme Inhibition Neurotoxicity

Validated Application Scenarios for 3-Chloro-N,N-diethylbenzamide Based on Quantitative Evidence


Agrochemical Research: As a Superior Herbicidal Scaffold for Lead Optimization

Based on evidence of its superior herbicidal activity compared to closely related analogs [1], 3-chloro-N,N-diethylbenzamide is a valuable starting point for agrochemical discovery programs focused on developing novel pre-emergent herbicides. Its proven efficacy within the benzamide class justifies its selection as a privileged scaffold for further structure-activity relationship (SAR) studies aimed at enhancing potency, selectivity, and environmental profile.

Comparative Toxicology Studies: As a Model Compound with Defined, Weak AChE Interaction

The documented, extremely weak inhibitory activity against human acetylcholinesterase (IC50 = 4.28 mM) provides a defined, quantitative baseline [2]. This makes 3-chloro-N,N-diethylbenzamide a useful control compound or negative reference standard in comparative toxicology and neurobiology studies investigating AChE-mediated effects. Its procurement is justified when a benzamide analog with a demonstrably low potential for AChE off-target activity is required.

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